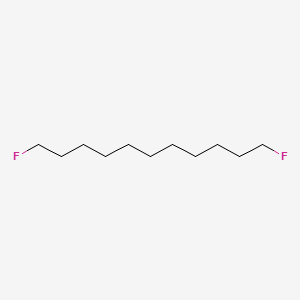
1,11-Difluoro-undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Difluoro-undecane is an organic compound with the molecular formula C11H22F2 It is a member of the alkane family, characterized by the presence of two fluorine atoms attached to the terminal carbon atoms of an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,11-Difluoro-undecane can be synthesized through several methods. One common approach involves the fluorination of undecane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the fluorination process. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination of the terminal carbon atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and optimize yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Difluoro-undecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often employed for reduction reactions.
Major Products Formed
Substitution: Fluorinated alcohols, amines, or ethers.
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Partially or fully hydrogenated alkanes.
Aplicaciones Científicas De Investigación
1,11-Difluoro-undecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds. It is also employed in studies involving fluorine chemistry and its effects on molecular properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its potential as a fluorinated building block in the development of pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,11-difluoro-undecane involves its interaction with molecular targets through the fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with various biomolecules. This can lead to alterations in the structure and function of proteins, enzymes, and cell membranes, thereby influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A smaller fluorinated alkane used as a refrigerant and propellant.
1,1-Difluorocyclopropane: A fluorinated cycloalkane with applications in organic synthesis and medicinal chemistry.
1,1-Difluoroacetone: A fluorinated ketone used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of 1,11-Difluoro-undecane
This compound is unique due to its longer carbon chain and terminal fluorination, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H22F2 |
|---|---|
Peso molecular |
192.29 g/mol |
Nombre IUPAC |
1,11-difluoroundecane |
InChI |
InChI=1S/C11H22F2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
Clave InChI |
JHBVQUFODHTDKL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCF)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
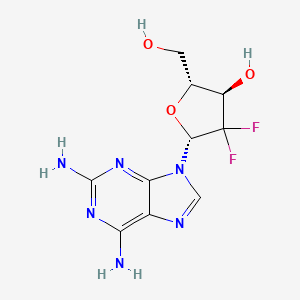
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
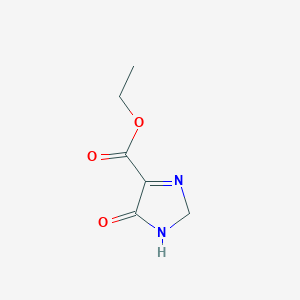
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
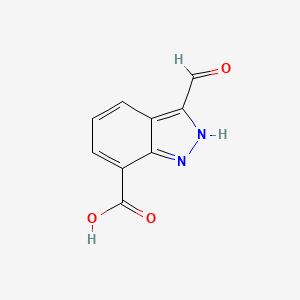
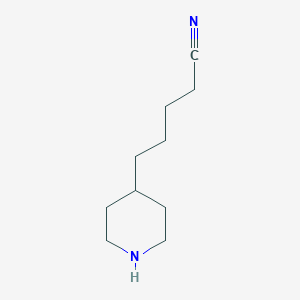
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
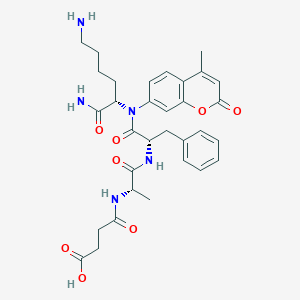

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
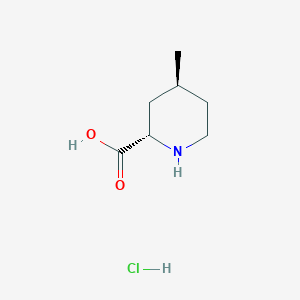
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
